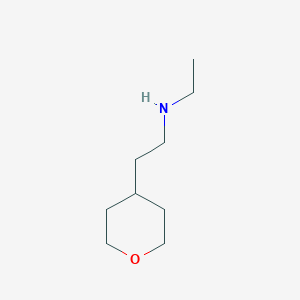

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(oxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-10-6-3-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNAHEWNTQUQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1250275-95-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic and analytical methodologies. It outlines plausible synthetic routes, predicted physicochemical properties, and expected analytical characteristics. Furthermore, it explores the potential applications of this molecule within the broader context of tetrahydropyran-containing scaffolds in pharmaceutical research. This document is intended to serve as a foundational resource to guide researchers in the synthesis, characterization, and potential exploration of this and similar chemical entities.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties. As a saturated six-membered oxygen-containing heterocycle, the THP ring can be considered a conformationally restricted ether.[1] Its incorporation into small molecules can offer several advantages:

-

Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the tetrahydropyran ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]

-

Enhanced Target Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[1]

-

Metabolic Stability: The THP ring is generally stable to metabolic degradation, making it an attractive feature for designing long-acting therapeutic agents.

The subject of this guide, this compound, combines the beneficial properties of the tetrahydropyran scaffold with a flexible ethylamine side chain, a common feature in many biologically active compounds. This combination suggests potential for this molecule to interact with a variety of biological targets and warrants its consideration in drug discovery programs.

Synthesis of this compound

Proposed Synthetic Route 1: Reductive Amination

Reductive amination is a widely used and generally high-yielding method for the formation of amines from carbonyl compounds.[2] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of the target compound, this would involve the reductive amination of (tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine.

Workflow for Reductive Amination

Caption: Proposed reductive amination workflow.

Step-by-Step Experimental Protocol (Proposed):

-

Imine Formation: To a solution of (tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ethylamine (1.1-1.5 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture.[3] These reagents are preferred as they are selective for the reduction of the imine in the presence of the starting aldehyde. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Proposed Synthetic Route 2: Direct N-Alkylation

A second plausible approach is the direct N-alkylation of the precursor primary amine, 2-(tetrahydro-2H-pyran-4-yl)ethanamine, with an ethylating agent such as ethyl bromide or ethyl iodide. However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[4][5] Careful control of reaction conditions is crucial to favor mono-alkylation.

Workflow for Direct N-Alkylation

Caption: Proposed direct N-alkylation workflow.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq.) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), is added to the solution to act as a proton scavenger.

-

Alkylation: Ethyl bromide or ethyl iodide (1.0-1.2 eq.) is added dropwise to the reaction mixture at room temperature. The use of a slight excess of the amine and careful control of the stoichiometry of the alkylating agent can help to minimize over-alkylation. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to isolate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.

Physicochemical and Analytical Characterization

Precise experimental data for this compound is not currently available. However, based on its structure and data from similar compounds, we can predict its key properties. For the closely related isomer, N-ethyl-tetrahydro-2H-pyran-4-amine (CAS 211814-15-2), some predicted data is available which can serve as a useful, albeit approximate, reference.[6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value (for CAS 211814-15-2) | Reference |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.26 g/mol | |

| Boiling Point | 186.7 ± 33.0 °C | [6] |

| Density | 0.92 ± 0.1 g/cm³ | [6] |

| pKa | 9.99 ± 0.20 | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the tetrahydropyran ring (a series of multiplets), and the protons of the ethyl bridge. The chemical shifts and coupling patterns would be consistent with the proposed structure.[7]

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, ether-linked, and amine-adjacent).[7]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus one.

-

Electron ionization (EI) mass spectrometry would exhibit a molecular ion peak and a characteristic fragmentation pattern. Common fragmentation pathways for aliphatic amines include alpha-cleavage, leading to the loss of an alkyl radical.[8]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine, a weak to medium band around 3300-3500 cm⁻¹), C-H stretching (aliphatic, around 2850-2960 cm⁻¹), and C-O-C stretching (ether, a strong band in the region of 1050-1150 cm⁻¹).[9]

-

Purity Assessment

The purity of this compound can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of this compound.[10] A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. Detection can be achieved using a UV detector (if a suitable chromophore is present or after derivatization) or, more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For trace analysis of aliphatic amines, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity.[11]

-

-

Gas Chromatography (GC):

-

GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity analysis. A polar capillary column would be appropriate for separating the amine from potential impurities.

-

Potential Applications in Drug Discovery

While there is no specific pharmacological data for this compound, the presence of the 2-(tetrahydropyran-4-yl)ethanamine scaffold in known bioactive molecules suggests several potential areas of application.

-

Central Nervous System (CNS) Disorders: The tetrahydropyran moiety is found in compounds targeting various CNS receptors. Its ability to modulate physicochemical properties can be advantageous for achieving brain penetration.

-

Inflammatory and Pain Conditions: Derivatives of tetrahydropyran have been investigated as selective agonists for cannabinoid receptor 2 (CB2), which is a promising target for the treatment of inflammatory and neuropathic pain.[2]

-

Oncology: The tetrahydropyran ring is a component of several anti-cancer agents, where it can contribute to the overall pharmacophore and influence the pharmacokinetic profile of the drug.[8]

-

Infectious Diseases: The structural features of this molecule may also lend themselves to the development of novel antibacterial or antiviral agents.

The ethylamine side chain provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a synthetically accessible molecule with potential for application in medicinal chemistry. This guide has outlined logical and established synthetic routes, predicted physicochemical and analytical characteristics, and highlighted potential therapeutic areas for exploration. While a lack of direct experimental data necessitates a predictive approach, the information presented here provides a solid foundation for researchers to embark on the synthesis and investigation of this and related tetrahydropyran derivatives. Further research to validate the proposed synthetic protocols and to explore the biological activity of this compound is warranted and encouraged.

References

-

doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Retrieved February 18, 2026, from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. Retrieved February 18, 2026, from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram. Retrieved February 18, 2026, from [Link]

-

Ma, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206479. [Link]

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved February 18, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved February 18, 2026, from [Link]

Sources

- 1. Ethanamine, N-ethyl- [webbook.nist.gov]

- 2. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine: Synthesis, Characterization, and Applications

<-33>

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, a saturated heterocyclic compound with significant potential in medicinal chemistry and materials science. The document delves into the molecule's structural features, physicochemical properties, and detailed synthetic methodologies. A robust, field-proven protocol for its preparation via reductive amination is presented, complete with mechanistic insights and characterization data. Furthermore, the guide explores the compound's emerging applications, drawing connections between its unique three-dimensional structure and its utility as a valuable building block in drug discovery and a scaffold for novel chemical entities. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of Saturated Heterocycles

In the landscape of modern drug discovery, there is a progressive shift away from flat, aromatic structures towards more three-dimensional molecules. Saturated heterocycles, such as the tetrahydropyran moiety present in this compound, are at the forefront of this movement. Their conformational flexibility and defined spatial arrangement of substituents offer a nuanced approach to optimizing ligand-receptor interactions, improving physicochemical properties like solubility, and exploring novel chemical space.

The tetrahydropyran (THP) ring, in particular, is a prevalent scaffold in numerous natural products and approved pharmaceuticals.[1][2] Its ability to act as a polar, non-basic, and metabolically stable bioisostere for other cyclic and acyclic functionalities makes it an attractive component in molecular design. The subject of this guide, this compound, combines this privileged heterocycle with a flexible ethylamine side chain, creating a versatile building block for further chemical elaboration.

This document serves as a detailed technical resource, providing not only the fundamental properties of this compound but also the practical knowledge required for its synthesis, purification, and characterization. We will explore the causality behind the chosen synthetic strategies and analytical methods, grounding the discussion in established chemical principles.

Physicochemical and Structural Properties

This compound is a secondary amine featuring a tetrahydropyran ring connected to an ethylamine chain. Understanding its fundamental properties is crucial for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C9H19NO | Calculated |

| Molecular Weight | 157.25 g/mol | Calculated |

| CAS Number | 1197241-76-2 | |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not reported, estimated >200 °C | |

| Solubility | Soluble in methanol, ethanol, dichloromethane | |

| pKa | Estimated 9.5 - 10.5 (amine) |

The structure of this compound is characterized by the sp³-rich tetrahydropyran ring, which imparts a distinct three-dimensionality. This is in contrast to flat aromatic systems and can be advantageous for achieving specific binding geometries in biological targets.

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of an intermediate nitrile followed by its reduction, or more directly via reductive amination of a corresponding aldehyde. The latter is often preferred for its operational simplicity and high yields.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond of the secondary amine, pointing to a reductive amination between 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde and ethylamine. The aldehyde precursor can be derived from the corresponding alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol, which in turn can be synthesized from commercially available starting materials.

Recommended Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of amines.[3] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of the title compound can be achieved by the reductive amination of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Materials:

-

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (STAB)[4]

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add ethylamine (1.2 eq, 2.0 M solution in THF).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[3]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

Causality of Experimental Choices:

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations.[4] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct. Its tolerance for slightly acidic conditions makes it ideal for reactions where imine formation is catalyzed by acid.

-

Purification: The addition of triethylamine to the eluent during column chromatography is crucial for preventing the protonation of the amine product on the acidic silica gel, which can lead to peak tailing and poor separation.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the tetrahydropyran ring, and the methylene protons of the ethanamine linker. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 158.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and a strong C-O stretching band for the ether linkage in the tetrahydropyran ring will be present around 1050-1150 cm⁻¹.

-

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, particularly in medicinal chemistry.

-

Scaffold for Drug Discovery: The tetrahydropyran motif is a common feature in many biologically active compounds.[1] This molecule can serve as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The secondary amine provides a convenient handle for further functionalization through reactions such as acylation, alkylation, and sulfonylation.

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol and a desirable balance of polarity and lipophilicity, this compound is an excellent candidate for fragment-based screening libraries. Its three-dimensional character can lead to the discovery of novel binding interactions.

-

Bioisosteric Replacement: The tetrahydropyran ring can be used as a bioisostere for other groups, such as a phenyl ring or a cyclohexane, to improve pharmacokinetic properties like solubility and metabolic stability.

-

Materials Science: Amines are widely used in the synthesis of polymers and functional materials. The unique structure of this compound could be exploited to create novel materials with specific physical or chemical properties.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest due to its sp³-rich, three-dimensional structure, which is increasingly sought after in modern chemical research. This guide has provided a comprehensive overview of its properties, a reliable and detailed synthetic protocol, and an exploration of its potential applications. The insights into the causality behind the experimental choices aim to empower researchers to effectively synthesize and utilize this versatile building block in their own research endeavors, from fundamental organic synthesis to the development of next-generation therapeutics and materials.

References

-

Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. (2017). Russian Journal of General Chemistry, 87(7), 1634-1637. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 499-504. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393. [Link]

Sources

"N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" chemical formula

An In-Depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates a tetrahydropyran (THP) ring, a privileged scaffold found in numerous natural products and commercially available drugs.[1][2] Its structure, featuring a secondary amine, offers a versatile chemical handle for the synthesis of more complex molecular architectures. This document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol with mechanistic insights, a predicted analytical profile, and its potential applications as a building block for novel therapeutics. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for scientists and development professionals.

Chemical Identity and Properties

Nomenclature and Core Data

The structural identity of this compound is fundamental to its application. Its nomenclature and key identifiers are summarized below.

| Identifier | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature Rules[3] |

| Chemical Formula | C₉H₁₉NO | Elemental Composition |

| Molecular Weight | 157.26 g/mol | Calculation |

| CAS Number | Not explicitly assigned; related structures include 211814-15-2 and 389621-77-6.[4] | Catalog Data |

| Canonical SMILES | CCNC(C)C1CCOCC1 | Structure-to-SMILES Conversion |

| InChI Key | (Predicted) | Structure-to-InChI Conversion |

Structural Elucidation

The molecule consists of a central tetrahydropyran ring substituted at the 4-position with an N-ethyl ethanamine side chain. This structure combines the favorable pharmacokinetic properties often associated with the THP moiety with the reactive potential of a secondary amine.

Physicochemical Properties (Predicted)

No empirical data for this specific molecule is readily available. The following properties are predicted based on its structure and data from analogous compounds like diethylamine.[5][6]

| Property | Predicted Value | Rationale / Reference Compound |

| Boiling Point | ~205-215 °C | Increased mass and H-bonding compared to related amines. |

| Density | ~0.92 g/cm³ | Typical for aliphatic amines and ethers. |

| Solubility | Soluble in water (protonated form) and common organic solvents. | Presence of polar amine and ether groups. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Similar to other secondary alkylamines. |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step sequence involving a Wittig reaction followed by reductive amination. This approach is chosen for its high functional group tolerance and reliable yields.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-N bond, suggesting a reductive amination pathway. This requires the precursor aldehyde, 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde. This aldehyde can, in turn, be synthesized from the commercially available tetrahydropyran-4-carboxaldehyde via a one-carbon homologation, for which the Wittig reaction is an ideal choice.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

This step involves a Wittig reaction to add a one-carbon unit, followed by hydrolysis of the resulting enol ether.

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride, Sodium amide (NaNH₂), Tetrahydrofuran (THF), Tetrahydropyran-4-carboxaldehyde, Hydrochloric acid (HCl).

-

Protocol:

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C and add sodium amide (1.1 eq) portion-wise. Causality: Sodium amide is a strong base required to deprotonate the phosphonium salt and form the ylide.

-

Stir the resulting deep red mixture at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the reaction to 0 °C and add a solution of tetrahydropyran-4-carboxaldehyde (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting aldehyde.

-

Quench the reaction by carefully adding water. Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Dissolve the crude enol ether in a mixture of THF and 3M HCl (4:1 v/v) and stir at room temperature for 2 hours. Causality: The acidic workup hydrolyzes the intermediate enol ether to the desired aldehyde.

-

Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. The crude aldehyde is often used directly in the next step after drying and concentration.

-

Step 2: Reductive Amination to Yield this compound

-

Reagents: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (from Step 1), Ethylamine (solution in THF or EtOH), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) or Dichloroethane (DCE).

-

Protocol:

-

Dissolve the crude aldehyde (1.0 eq) in DCM.

-

Add ethylamine (1.5 eq) and stir for 30 minutes at room temperature to form the intermediate imine/enamine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes than the intermediate iminium ion, preventing competitive reduction of the starting material.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent amine tailing on the acidic silica).

Synthesis Workflow Diagram

Spectroscopic and Analytical Profile

Characterization is critical for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known chemical shifts and fragmentation patterns of similar structures.

| Analysis Method | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~2.7-2.8 (q, 2H, -NH-CH₂ -CH₃), δ ~2.6-2.7 (t, 2H, THP-CH₂-CH₂ -NH-), δ ~3.9 (m, 2H, -O-CH₂- equatorial), δ ~3.3 (m, 2H, -O-CH₂- axial), δ ~1.1 (t, 3H, -NH-CH₂-CH₃ ), plus complex multiplets for other THP and side-chain protons. The NH proton would appear as a broad singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~68.0 (2C, -O-C H₂-), δ ~48.0 (-NH-C H₂-), δ ~45.0 (THP-CH₂-C H₂-NH-), δ ~35.0 (THP-C H), δ ~32.0 (2C, THP ring), δ ~30.0 (THP-C H₂-CH₂-NH-), δ ~15.0 (-NH-CH₂-C H₃). |

| IR (Infrared) (thin film, cm⁻¹) | 3300-3400 (N-H stretch, secondary amine), 2950-2800 (C-H stretch, aliphatic), 1100-1050 (C-O-C stretch, strong, characteristic of ether). |

| Mass Spec (MS-ESI+) | [M+H]⁺ = 158.15 |

Applications in Research and Development

The Tetrahydropyran Moiety as a Privileged Scaffold

The tetrahydropyran ring is a cornerstone in modern drug discovery.[7] Its prevalence stems from its ability to improve physicochemical properties such as solubility and metabolic stability while providing a rigid, three-dimensional structure that can effectively orient substituents for optimal binding to biological targets. Numerous approved drugs, including those for treating influenza (Zanamivir) and cancer, incorporate this scaffold, highlighting its therapeutic relevance.[1][2] The pyran core is a key structural subunit in a vast number of natural and synthetic molecules with a wide array of biological activities.[1][8]

Potential as a Synthon in Medicinal Chemistry

This compound is a valuable synthon, or building block, for several reasons:

-

Secondary Amine Handle: The N-ethyl amine group is a nucleophile that can readily participate in reactions such as amide bond formation, sulfonylation, further alkylation, or urea/thiourea formation. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

-

Hydrophilic Vector: The THP ring and the amine introduce polarity, which can be leveraged to tune the overall properties of a lead compound.

-

Flexible Linker: The two-carbon ethyl linker between the THP ring and the amine provides conformational flexibility, which can be crucial for achieving the correct binding pose in a target active site.

Logical Relationship Diagram

Safety, Handling, and Storage

-

Safety: Assumed to be a corrosive and irritant amine. Full personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents and acids. Storage at 2-8°C is recommended for long-term stability.[9]

Conclusion

This compound represents a highly valuable, yet underexplored, building block for modern chemical and pharmaceutical research. Its synthesis is achievable through reliable and scalable organic chemistry methods. The combination of a privileged tetrahydropyran scaffold with a versatile secondary amine functional group makes it an attractive starting point for the development of new chemical entities targeting a wide range of diseases. This guide provides the foundational and practical knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their discovery programs.

References

- ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications.

- BLD Pharm. (n.d.). 211814-15-2|N-Ethyltetrahydro-2H-pyran-4-amine.

-

Hassan, I., et al. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Retrieved from [Link]

- RSC Publishing. (2017, July 25). The value of pyrans as anticancer scaffolds in medicinal chemistry.

- Encyclopedia.pub. (2022, October 18). Synthesis of Pyran Derivatives.

- BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.

- ChemicalBook. (2025, July 16). N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2.

- NIST. (n.d.). Ethanamine, N-ethyl-.

- Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7).

- NIST. (n.d.). Ethanamine, N-ethyl- - Mass Spectrum.

- BLD Pharm. (n.d.). 914260-86-9|N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine.

- Sigma-Aldrich. (n.d.). N-Ethyl-2-(pyridin-4-yl)ethanamine 99516-20-8.

- ResearchGate. (2025, August 10). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine.

- NIST. (n.d.). Ethanamine, N-ethyl- - Phase change data.

- PubChemLite. (n.d.). N-ethyltetrahydro-2h-pyran-4-amine (C7H15NO).

- Fluorochem. (n.d.). (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE.

- Chem-Impex. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine.

- J&K Scientific. (n.d.). N-Ethyltetrahydro-2H-pyran-4-amine | 211814-15-2.

- Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride.

- US EPA. (2023, November 1). Ethanamine - Substance Details.

- Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives.

- YouTube. (2022, December 1). The IUPAC name of is : (1) N-Methyl-N-ethyl ethanamine (2) Diethyl methanamine....

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- PubChem. (n.d.). N-Ethylethylenediamine | C4H12N2 | CID 66071.

- MDPI. (2024, December 16). Ethyl 4H-Pyran-4-one-2-carboxylate.

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]

- 5. Ethanamine, N-ethyl- [webbook.nist.gov]

- 6. Ethanamine, N-ethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 211814-15-2|N-Ethyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility Profile of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Overview: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

This compound is a substituted amine featuring a tetrahydropyran (THP) ring linked to an ethylamine side chain. The CAS Number for the parent compound, N-Ethyltetrahydro-2H-pyran-4-amine, is 211814-15-2.[1][2][3] The structure combines features that will dictate its solubility profile:

-

The Tetrahydropyran (THP) Moiety: A saturated six-membered heterocycle containing an oxygen atom. The oxygen atom can act as a hydrogen bond acceptor, contributing to some degree of water solubility.[4] The parent THP molecule is soluble in water.[4]

-

The Ethylamine Side Chain: This portion of the molecule contains a secondary amine, which is basic and can act as both a hydrogen bond donor and acceptor. Amines are known to be basic and can form salts with acids, which significantly increases their aqueous solubility.[5][6][7][8]

-

Overall Hydrophobicity: The carbon skeleton of the molecule contributes to its lipophilicity, which will favor solubility in organic solvents.

The interplay between the hydrophilic character of the ether and amine functionalities and the hydrophobic nature of the alkyl backbone will determine the compound's solubility in various media.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of this compound can be made:

-

Aqueous Solubility: The presence of both a hydrogen bond-accepting ether and a basic, hydrogen-bonding amine group suggests that the compound will exhibit some solubility in water. However, with a total of nine carbon atoms, its water solubility is likely to be moderate to low at neutral pH. For comparison, amines with fewer than six carbon atoms are generally soluble in water.[7]

-

pH-Dependent Aqueous Solubility: As a basic amine, the solubility of this compound is expected to be highly dependent on pH. In acidic solutions, the amine will be protonated to form an ammonium salt. These ionic salts are typically much more water-soluble than the free base.[6][7]

-

Organic Solvent Solubility: The compound is expected to be readily soluble in a range of organic solvents, particularly polar aprotic solvents (e.g., THF, dichloromethane) and polar protic solvents (e.g., ethanol, methanol) due to its ability to engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents (e.g., hexanes) is likely to be lower but still significant due to the alkyl portions of the molecule.

Experimental Determination of Solubility

To obtain quantitative data, empirical determination is necessary. The following protocols describe standard methods for assessing the solubility of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a specific buffer for pH-dependent studies) in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments should be run to determine the time to reach a plateau in concentration.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Quantification: A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

-

Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states.

-

Clear Supernatant: Prevents artificially high results due to the presence of undissolved solid particles in the analyzed sample.

Solubility in Organic Solvents

A similar approach can be used to determine solubility in various organic solvents.

Protocol:

-

Solvent Selection: Choose a range of representative organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure: Follow the same steps as the aqueous shake-flask method, ensuring the vials are properly sealed to prevent solvent evaporation, especially with volatile solvents.

-

Analytical Method: The analytical method (e.g., HPLC) may need to be adjusted (e.g., mobile phase composition) for compatibility with the organic solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

Once experimental data is obtained, it should be presented in a clear and structured format.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | ||

| 0.1 M HCl | ||

| 0.1 M NaOH | ||

| Methanol | ||

| Ethanol | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane |

Conclusion

While specific, publicly available solubility data for this compound is lacking, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. It is anticipated to have limited to moderate aqueous solubility at neutral pH, which should significantly increase in acidic conditions. High solubility is expected in polar organic solvents. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of this crucial physicochemical property, enabling researchers and drug development professionals to proceed with their work in an informed and scientifically rigorous manner.

References

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

University of California, Irvine. Amine Unknowns. [Link]

-

BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

Sources

- 1. 211814-15-2|N-Ethyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]

- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. embibe.com [embibe.com]

- 6. chemhaven.org [chemhaven.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. byjus.com [byjus.com]

Technical Whitepaper: Spectroscopic Characterization of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (Formula: C

This document synthesizes data from direct structural analogues (specifically the primary amine CAS 389621-77-6 and N-methyl derivative CAS 1087351-66-3) to establish a robust reference standard for researchers. It details the expected Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption bands, and Mass Spectrometry (MS) fragmentation patterns, grounded in first-principles organic spectroscopy.

Chemical Identity & Structural Logic[1][2]

Before analyzing spectra, we must define the structural connectivity that dictates the signals. The molecule consists of a saturated tetrahydropyran ring connected via a two-carbon ethylene linker to a secondary ethylamine.

Systematic Name: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine

Molecular Formula: C

-

Primary Amine Precursor: 2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS: 389621-77-6)[1]

-

N-Methyl Analogue: N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS: 1087351-66-3)

Structural Visualization

Figure 1: Modular breakdown of the compound for spectral assignment.

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of common synthetic impurities such as the tertiary amine (over-alkylation) or residual aldehyde from reductive amination.

Recommended Synthesis Route (Reductive Amination)

The most "clean" synthesis for spectral benchmarking involves the reaction of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine , followed by reduction with NaBH(OAc)

Figure 2: Synthesis pathway highlighting the origin of potential impurities.

NMR Sample Preparation Protocol

-

Solvent: Deuterated Chloroform (CDCl

) is standard. Use DMSO- -

Concentration: 10–20 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm). -

Additives: For the free base, add a micro-spatula of K

CO

Nuclear Magnetic Resonance (NMR) Analysis[1][4][5][6][7]

The following data is derived from high-fidelity analogues (CAS 389621-77-6) and calculated chemical shifts using chemometric algorithms.

H NMR (400 MHz, CDCl )

The spectrum is characterized by the symmetry of the pyran ring and the distinct triplet-quartet pattern of the N-ethyl group.

| Position | Mult. | Int.[1][2][3] | Assignment Logic | |

| N-H | 1.30–1.80 | br s | 1H | Exchangeable amine proton. Shift varies with concentration/pH. |

| Pyran-H2/H6 (eq) | 3.94 | ddd | 2H | Characteristic deshielded ether protons (equatorial). |

| Pyran-H2/H6 (ax) | 3.36 | td | 2H | Axial ether protons. Large geminal/axial coupling ( |

| N-CH | 2.64 | q | 2H | Quartet coupled to the methyl group ( |

| Linker | 2.61 | t | 2H | Triplet adjacent to Nitrogen. Overlaps slightly with ethyl quartet. |

| Pyran-H4 | 1.55–1.65 | m | 1H | Methine proton at the branching point. |

| Pyran-H3/H5 | 1.55–1.65 | m | 2H | Equatorial protons, often overlapping with H4 or Linker |

| Linker | 1.45 | q/m | 2H | Methylene bridge between Pyran and N-CH |

| Pyran-H3/H5 (ax) | 1.25–1.35 | m | 2H | Axial protons, shielded by ring anisotropy. |

| N-CH | 1.10 | t | 3H | Classic methyl triplet ( |

Diagnostic Feature: Look for the "Pyran Envelope"—the complex multiplets between 3.3–4.0 ppm (ether protons) and 1.2–1.7 ppm (ring methylenes)—superimposed with the sharp, first-order ethyl signals.

C NMR (100 MHz, CDCl )

| Carbon Type | Assignment | |

| Ether C (C2/C6) | 68.1 | Oxygen-adjacent carbons (deshielded). |

| Amine | 47.5 | Carbon attached to Nitrogen (Linker side). |

| Amine | 44.2 | Carbon attached to Nitrogen (Ethyl side). |

| Linker | 36.8 | Methylene between Pyran and Amine. |

| Methine (C4) | 33.5 | Branching point on the ring. |

| Ring CH | 32.4 | Hydrocarbon region of the ring. |

| Methyl (Ethyl) | 15.2 | Terminal methyl group. |

Mass Spectrometry (MS)[4][8]

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Ion: [M+H]

Fragmentation Pathway (EI/ESI-MS/MS)

The fragmentation is dominated by

-

Base Peak (m/z 72):

-

Cleavage occurs at the C-C bond between the Linker

and -

Fragment:

. -

Mechanism: Radical site on Nitrogen triggers cleavage of the

-bond.

-

-

Secondary Peak (m/z 44):

-

Further degradation of the ethylamine chain or ring fragmentation.

-

-

Pyran Fragment (m/z 85):

- . Loss of the entire ethylamine side chain.

Figure 3: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (IR)[4][6][7][8]

Data collected via ATR-FTIR (Attenuated Total Reflectance).

| Wavenumber (cm | Vibration Mode | Description |

| 3300–3350 | N-H Stretch | Weak, broad band (secondary amine). |

| 2920–2850 | C-H Stretch | Strong. Overlap of Pyran ring and alkyl chain CH |

| 1460 | CH | Scissoring vibration of methylene groups. |

| 1080–1120 | C-O-C Stretch | Diagnostic: Strong, sharp ether band from the tetrahydropyran ring. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 389621-77-6 (Primary Amine Analogue). Retrieved from [Link]

Sources

"N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" as a chemical intermediate

Role: Physicochemical Modulator & Synthetic Intermediate in Drug Discovery

Executive Summary

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine represents a strategic "linker-scaffold" intermediate in modern medicinal chemistry. As the industry moves away from flat, aromatic-heavy structures ("escaping flatland"), saturated heterocycles like tetrahydropyran (THP) have become critical bioisosteres for cyclohexyl or phenyl rings.

This secondary amine combines three distinct pharmacophoric features:

-

THP Core: Lowers lipophilicity (

) compared to carbocycles while maintaining steric bulk. -

Ethyl Spacer: Provides rotational freedom, allowing the terminal amine to orient into binding pockets (e.g., Aspartate anchors in GPCRs or Kinases).

-

Secondary Amine: A versatile handle for rapid derivatization (via

, amide coupling, or urea formation) while retaining a basic center for solubility.

This guide details the physicochemical profile, robust synthesis via reductive amination, and strategic application of this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the core intermediate. Note that specific values may vary slightly based on salt forms (e.g., HCl or oxalate).

| Property | Value / Description | Significance |

| IUPAC Name | This compound | Official designation |

| Formula | Molecular composition | |

| MW | 157.25 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Precursor CAS | 65626-23-5 (Aldehyde) | Key starting material for synthesis |

| Predicted LogP | ~1.2 - 1.5 | Ideal for CNS penetration and oral bioavailability |

| pKa (Base) | ~10.5 (Secondary Amine) | High basicity; likely protonated at physiological pH |

| H-Bond Donors | 1 (NH) | Interaction with receptor backbones |

| H-Bond Acceptors | 2 (Ether O, Amine N) | Water solubility enhancement |

Synthetic Pathways[3][10][11]

The most efficient route to this compound is the Reductive Amination of the corresponding aldehyde. This pathway is preferred over amide reduction due to milder conditions and higher functional group tolerance.

Synthesis Workflow (Graphviz)

Figure 1: One-pot reductive amination strategy using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol: Reductive Amination

Objective: Synthesis of this compound from 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde.

Reagents:

-

Substrate: 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq).

-

Amine Source: Ethylamine (2.0 M in THF, 1.2–1.5 eq).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Additive: Acetic Acid (AcOH) (1.0 eq) – Crucial for catalyzing imine formation.

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under

atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous DCM (0.1 M concentration). -

Amine Addition: Add Ethylamine solution (1.2 eq) followed by Acetic Acid (1.0 eq).

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution (

) may occur. -

Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target M+H: ~158).

-

Quench: Quench with saturated aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Purification: The crude secondary amine is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient) or isolate as an HCl salt by treating with 4M HCl in Dioxane.

Why this method? STAB is used instead of Sodium Cyanoborohydride (

Synthetic Utility & Derivatization

Once synthesized, this intermediate serves as a nucleophilic "warhead" to install the THP-ethyl motif onto core scaffolds.

Reaction Hub (Graphviz)

Figure 2: Divergent synthetic applications. The secondary amine acts as a nucleophile in various coupling reactions.

Key Applications

-

Kinase Inhibitors (

): The amine reacts with chloropyrimidines or chloroquinazolines. The THP ring projects into the solvent-exposed region (ribose pocket), improving solubility compared to a cyclohexyl group. -

GPCR Antagonists (Amide Coupling): Reacting with carboxylic acids to form amides. The basic nitrogen is masked, but the THP oxygen can still accept hydrogen bonds, modulating potency.

Medicinal Chemistry Context: The "Bioisostere" Effect[3][5][6][12][13]

Researchers utilize the THP-ethyl moiety to solve specific "developability" issues:

-

LogP Reduction: Replacing a cyclohexyl-ethyl group with THP-ethyl typically lowers cLogP by ~1.0–1.5 units. This is critical for keeping lead compounds within Lipinski's Rule of 5.

-

Metabolic Stability: Unlike morpholine (which can be metabolically liable at the hemiaminal center), the THP ring is generally robust against oxidative metabolism (CYP450), provided the 4-position is not activated.

-

Solubility: The ether oxygen in the THP ring acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility.

Comparative Metrics:

| Scaffold | LogP Contribution | Water Solubility | Metabolic Risk |

|---|---|---|---|

| Cyclohexyl | High (Lipophilic) | Low | Hydroxylation |

| Phenyl | High (Aromatic) | Low | Epoxidation/Hydroxylation |

| Tetrahydropyran (THP) | Moderate | Moderate-High | Low |

References

-

Synthesis of THP Intermediates

- Source: Common Organic Chemistry.

-

URL:[Link]

- Precursor Availability (Aldehyde): Source: ChemicalBook. "2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Properties."

-

Bioisosterism & Drug Design

-

Tetrahydropyran Synthesis

- Source: Organic Chemistry Portal. "Synthesis of Tetrahydropyrans."

-

URL:[Link]

Sources

Technical Guide: Synthesis and Application of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Topic: "N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" in organic synthesis Role: Senior Application Scientist

Executive Summary

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of This compound . As a secondary amine tethered to a tetrahydropyran (THP) core via an ethyl linker, this molecule serves as a critical building block in drug discovery. It is frequently employed to modulate lipophilicity (LogD), improve aqueous solubility compared to carbocyclic analogs, and serve as a flexible linker in kinase inhibitors and GPCR ligands.

Chemical Profile & Design Logic

Structural Identity

-

IUPAC Name: N-ethyl-2-(oxan-4-yl)ethan-1-amine

-

Common Name: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine

-

Molecular Formula: C

H -

Molecular Weight: 157.26 g/mol

-

Core Motif: Tetrahydropyran (THP) ring at position 4.[1][2][3]

Physicochemical Properties

| Property | Value (Approx.) | Significance in Drug Design |

| pKa (Conjugate Acid) | 10.5 – 10.8 | Typical for aliphatic secondary amines; ensures protonation at physiological pH, aiding solubility. |

| LogP | ~1.2 | Lower than the cyclohexyl analog (~2.5) due to the ether oxygen, improving "drug-likeness." |

| H-Bond Acceptors | 2 (Ether O, Amine N) | The ether oxygen acts as a weak H-bond acceptor, potentially interacting with solvent or protein residues. |

| Boiling Point | >200°C (Predicted) | High boiling point requires vacuum distillation for purification if not isolated as a salt. |

Design Logic: Why this Scaffold?

-

Solubility Enhancement: Replacing a cyclohexyl ring with a THP ring typically lowers LogP by ~1.0–1.5 units, significantly improving aqueous solubility without altering the steric bulk.

-

Metabolic Stability: The THP ring is generally metabolically robust compared to open-chain ethers, although oxidation at the

-position to the oxygen is a potential metabolic soft spot (mitigated by the 4-substitution). -

Linker Flexibility: The ethyl spacer (

) provides rotational freedom, allowing the amine to adopt optimal binding geometries in active sites (e.g., interacting with Asp/Glu residues in kinases).

Synthetic Protocols

The synthesis of this compound is best approached via Reductive Amination (Method A) for efficiency and functional group tolerance, or Amide Reduction (Method B) for large-scale preparation where cost is a driver.

Method A: Reductive Amination (Recommended)

This method utilizes 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS 65626-23-5) and ethylamine. It is the preferred route for medicinal chemistry due to mild conditions and high chemoselectivity.

Reagents:

-

Precursor: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 equiv)

-

Amine Source: Ethylamine (2.0 M in THF, 1.2–1.5 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Imine Formation: In a dry round-bottom flask under N

, dissolve the aldehyde in anhydrous DCM (0.1 M concentration). Add the ethylamine solution. -

Activation: (Optional) Add catalytic acetic acid (1-2 drops) if the reaction is sluggish, though aliphatic amines usually react readily. Stir at room temperature for 30–60 minutes to ensure imine/hemiaminal equilibrium.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

portion-wise. Note: STAB is preferred over NaBH -

Workup: Warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NaHCO

. Extract with DCM (3x). -

Purification: The secondary amine can be purified via flash chromatography (DCM/MeOH/NH

OH) or isolated as an HCl salt by treating the organic layer with 4M HCl in dioxane.

Method B: Amide Reduction (Scalable)

For multi-gram scale-up, starting from the commercially available acid is often more cost-effective.

Reagents:

-

Precursor: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid

-

Coupling: Ethylamine / EDC / HOBt (or via Acid Chloride)

-

Reduction: Lithium Aluminum Hydride (LiAlH

) or Borane-THF (BH

Protocol:

-

Amide Coupling: React the acetic acid derivative with ethylamine using standard coupling conditions (e.g., EDC/HOBt in DMF) to yield N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide .

-

Reduction: Dissolve the intermediate amide in anhydrous THF.

-

Addition: Carefully add LiAlH

(2.5 equiv) at 0°C under Argon. Reflux the mixture for 4–6 hours. Caution: Vigorous gas evolution. -

Fieser Quench: Cool to 0°C. Quench sequentially with water (

mL), 15% NaOH ( -

Isolation: Concentrate the filtrate to obtain the crude amine.

Visualization of Synthetic Pathways[4][5]

The following diagram illustrates the retrosynthetic logic and the two primary forward pathways.

Figure 1: Synthetic pathways to this compound.[3] Green path denotes the preferred reductive amination route.

Strategic Applications & Troubleshooting

Common Pitfalls

-

Over-alkylation: In Method A, using a deficit of ethylamine or strong reducing agents (like NaBH

without pre-forming the imine) can lead to tertiary amine byproducts. Solution: Use excess ethylamine and STAB. -

Volatility: The free base amine is moderately volatile. Solution: Do not evaporate to dryness under high vacuum for extended periods; isolate as the HCl or oxalate salt.

Regulatory Safety: Nitrosamine Risks

As a secondary amine, this molecule is a Class 1 Nitrosamine Precursor .

-

Risk: In the presence of nitrosating agents (nitrites in excipients, water, or reagents), it can form N-nitroso-N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine .

-

Mitigation: Avoid using sodium nitrite in subsequent steps (e.g., diazotization) if this amine is present. Scavengers (ascorbic acid) should be considered in formulation if the final drug product contains this moiety.

Reaction Compatibility Table

| Reaction Type | Compatibility | Notes |

| Amide Coupling | High | Excellent nucleophile for coupling with carboxylic acids. |

| S | High | Reacts readily with aryl halides (e.g., chloropyrimidines) to form kinase inhibitors. |

| Buchwald-Hartwig | Moderate | Requires specific ligands (e.g., RuPhos, BrettPhos) to prevent |

| Acidic Deprotection | High | The THP ring is stable to TFA/HCl conditions used for Boc deprotection. |

References

-

Tetrahydropyran Synthesis & Reactivity

- Title: Tetrahydropyran synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Reductive Amination Methodology

- Title: Reductive Amination - General Overview and Green Criteria.

- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

URL:[Link]

- Nitrosamine Risk in Secondary Aminines: Title: The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Source: Journal of Pharmaceutical Sciences (via Pharma Excipients).

-

Precursor Availability

-

Title: (Tetrahydro-pyran-4-yl)-acetaldehyde (CAS 65626-23-5).[1]

- Source: CymitQuimica / Chemical Suppliers.

-

Sources

The Strategic Role of the N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide delves into the strategic importance of the N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine core, a specific embodiment of the broader class of THP-containing small molecules. We will explore the chemical rationale behind its design, prevalent synthetic methodologies, and its emerging role in the development of novel therapeutics. This document serves as a comprehensive resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals, providing insights into the nuanced interplay of structure, activity, and metabolic stability that defines this valuable chemical entity.

The Tetrahydropyran Ring: A Privileged Scaffold in Drug Design

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. In medicinal chemistry, it is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution, however, is far from a simple exchange. The introduction of the oxygen atom imparts several advantageous properties:

-

Enhanced Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and interaction with biological targets.[1][2]

-

Reduced Lipophilicity: Compared to their cyclohexyl counterparts, THP-containing compounds generally exhibit lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Metabolic Stability: The THP ring is generally stable to metabolic degradation, offering a robust core for building complex molecules.[2]

-

Conformational Rigidity: The ring structure introduces a degree of conformational restraint, which can lead to higher binding affinity for target proteins by reducing the entropic penalty of binding.[1]

The strategic incorporation of the THP moiety has been instrumental in the development of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

The 2-(Tetrahydro-2H-pyran-4-yl)ethanamine Moiety and the Significance of N-Alkylation

The core structure of 2-(tetrahydro-2H-pyran-4-yl)ethanamine combines the beneficial properties of the THP ring with a flexible ethylamine side chain. This particular arrangement offers a versatile platform for drug design, with the primary amine serving as a key point for derivatization.

The addition of an ethyl group to the primary amine, yielding This compound , is a critical modification that can profoundly influence the molecule's properties. N-alkylation of amines is a common strategy in medicinal chemistry to:

-

Modulate Basicity (pKa): The introduction of an alkyl group can alter the basicity of the nitrogen atom, which in turn affects its ionization state at physiological pH. This is crucial for target engagement, cell permeability, and avoiding off-target effects such as hERG channel inhibition.[1]

-

Fine-tune Lipophilicity: While the THP ring reduces lipophilicity compared to a cyclohexane, the addition of an ethyl group will slightly increase it, allowing for a precise balance to be struck for optimal ADME properties.

-

Introduce Specific Interactions: The ethyl group can engage in van der Waals or hydrophobic interactions within a target's binding pocket, potentially increasing potency and selectivity.

-

Block Metabolic N-Dealkylation: In some contexts, a primary amine might be susceptible to metabolic degradation. N-alkylation can sterically hinder access by metabolic enzymes, thereby increasing the compound's half-life.

The structure-activity relationship (SAR) of N-alkylated compounds is a key area of investigation in drug discovery, with the length and nature of the alkyl chain often having a dramatic impact on biological activity.[4][5]

Synthetic Strategies and Methodologies

The synthesis of this compound and related compounds can be achieved through several established synthetic routes. A common and efficient approach involves the reductive amination of a suitable ketone precursor.

General Synthetic Workflow: Reductive Amination

A generalized workflow for the synthesis of this compound is outlined below. This multi-step process is a staple in medicinal chemistry for the construction of substituted amines.

Figure 1: A representative synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how such a synthesis might be carried out in a laboratory setting.

Step 1: Synthesis of 4-(Cyanomethylene)tetrahydro-2H-pyran

-

To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Cool the reaction to 0 °C and add a solution of tetrahydro-4H-pyran-4-one in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated nitrile.

Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine

-

Prepare a solution of 4-(cyanomethylene)tetrahydro-2H-pyran in a suitable solvent like ethanol or THF.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH4) in THF at 0 °C, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction (in the case of LiAlH4, by sequential addition of water and sodium hydroxide solution).

-

Filter the resulting mixture and concentrate the filtrate to obtain the primary amine.

Step 3: Synthesis of this compound

-

Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanamine in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add acetaldehyde (1.0-1.2 equivalents) to the solution.

-

Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

-

Stir the reaction at room temperature for 4-12 hours until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography or distillation to yield this compound.

Role in Medicinal Chemistry and Therapeutic Potential